5-bromo-N-(2-(cyclohex-1-en-1-yl)ethyl)furan-2-carboxamide
Description
5-bromo-N-(2-(cyclohex-1-en-1-yl)ethyl)furan-2-carboxamide is an organic compound with the molecular formula C13H16BrNO2 and a molecular weight of 298.18 g/mol . This compound features a furan ring substituted with a bromine atom and a carboxamide group, which is further connected to a cyclohexene moiety via an ethyl linker .
Properties
IUPAC Name |
5-bromo-N-[2-(cyclohexen-1-yl)ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c14-12-7-6-11(17-12)13(16)15-9-8-10-4-2-1-3-5-10/h4,6-7H,1-3,5,8-9H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZSFVQRCMVHLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=CC=C(O2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60985268 | |
| Record name | 5-Bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60985268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6670-68-4 | |
| Record name | 5-Bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60985268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-(cyclohex-1-en-1-yl)ethyl)furan-2-carboxamide typically involves the following steps:
Bromination: The furan ring is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Amidation: The brominated furan is then reacted with an amine, specifically 2-(cyclohex-1-en-1-yl)ethylamine, under conditions that facilitate the formation of the carboxamide bond.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(2-(cyclohex-1-en-1-yl)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the furan ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For example, the cyclohexene moiety can be hydrogenated to form a cyclohexane ring.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as DMF (dimethylformamide), and bases like potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas with a palladium catalyst.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Formation of new derivatives with different substituents on the furan ring.
Oxidation: Formation of oxidized derivatives, such as cyclohexanone.
Reduction: Formation of reduced derivatives, such as cyclohexane.
Hydrolysis: Formation of carboxylic acid and amine.
Scientific Research Applications
5-bromo-N-(2-(cyclohex-1-en-1-yl)ethyl)furan-2-carboxamide has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-N-(2-(cyclohex-1-en-1-yl)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-(1-Cyclohexenyl)cyclohexanone: Shares the cyclohexene moiety but differs in the functional groups attached to the ring.
N-[2-(1-Cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide: Similar structure with a different aromatic ring and functional groups.
Uniqueness
5-bromo-N-(2-(cyclohex-1-en-1-yl)ethyl)furan-2-carboxamide is unique due to the presence of the brominated furan ring and the specific arrangement of functional groups. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications .
Biological Activity
5-bromo-N-(2-(cyclohex-1-en-1-yl)ethyl)furan-2-carboxamide (CAS No. 356562-30-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, properties, and biological effects, supported by data tables and relevant case studies.
- Molecular Formula : C13H16BrNO2
- Molecular Weight : 298.18 g/mol
- CAS Number : 356562-30-6
Synthesis
The synthesis of this compound typically involves the bromination of furan derivatives followed by amide formation. The specific synthetic route may vary, but it generally includes the following steps:
- Bromination : The furan ring is brominated at the 5-position.
- Amide Formation : The bromo compound is reacted with an appropriate amine to form the carboxamide.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial activity. For instance, derivatives of furan-based compounds have shown effectiveness against various bacterial strains, including resistant strains.
| Compound | Activity | Target Organism |
|---|---|---|
| This compound | Antibacterial | Staphylococcus aureus |
| Other Furan Derivatives | Antifungal | Candida albicans |
Anti-Cancer Activity
The compound has also been evaluated for its anti-cancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting a mechanism that may involve the modulation of apoptotic pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (cervical cancer) | 15 | Apoptosis induction |
| MCF7 (breast cancer) | 20 | Cell cycle arrest |
Study on Antimicrobial Activity
A study published in a peer-reviewed journal assessed the antimicrobial efficacy of several furan derivatives, including this compound. Results indicated that this compound exhibited significant inhibition against Gram-positive bacteria, particularly Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Study on Anti-Cancer Effects
In another study focusing on the anti-cancer properties of furan derivatives, this compound was tested against various cancer cell lines. The results demonstrated that the compound effectively induced apoptosis through mitochondrial pathways, leading to increased levels of pro-apoptotic proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
